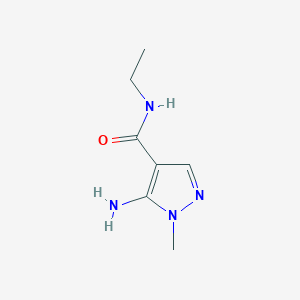![molecular formula C22H23N5O3S2 B2414493 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide CAS No. 873002-10-9](/img/structure/B2414493.png)
4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23N5O3S2 and its molecular weight is 469.58. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide”:
Pharmaceutical Development
This compound, with its unique triazolo[4,3-b]pyridazin structure, is being explored for its potential in drug development. Its structural features suggest it could act as a scaffold for designing new drugs targeting various diseases, including cancer, cardiovascular diseases, and neurological disorders . The presence of the sulfonamide group is particularly significant, as it is known to enhance the bioavailability and metabolic stability of pharmaceutical agents.
Antimicrobial Agents
Research indicates that derivatives of triazolo[4,3-b]pyridazin have shown promising antimicrobial properties . This compound could be further investigated for its efficacy against a range of bacterial and fungal pathogens. Its potential to inhibit microbial growth makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Enzyme Inhibition Studies
The compound’s structure allows it to interact with various enzymes, making it a valuable tool in enzyme inhibition studies . It can be used to design inhibitors for enzymes that play critical roles in disease pathways, such as kinases and proteases. This application is crucial for understanding enzyme functions and developing targeted therapies.
Cancer Research
Due to its potential cytotoxic effects, this compound is being studied for its application in cancer research . It can be used to develop new chemotherapeutic agents that target specific cancer cell lines. The compound’s ability to induce apoptosis in cancer cells is of particular interest, offering a pathway to more effective cancer treatments.
Neuroprotective Agents
The compound’s ability to cross the blood-brain barrier makes it a candidate for neuroprotective studies . It could be used to develop treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Research is focused on its potential to protect neurons from oxidative stress and inflammation.
Agricultural Chemistry
In agricultural chemistry, this compound could be used to develop new pesticides and herbicides. Its potential to inhibit the growth of certain pests and weeds makes it a valuable tool for improving crop yields and protecting plants from diseases.
These diverse applications highlight the compound’s versatility and potential impact across multiple fields of scientific research.
Multipurpose [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo [1,5-a]pyridines from Enaminonitriles Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as enzyme inhibitors Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl) compounds Neuroprotective agents and their applications : Anti-inflammatory properties of triazolo compounds : Material science applications of triazolo compounds : Agricultural chemistry and pesticide development
properties
IUPAC Name |
4-methoxy-N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S2/c1-16-5-3-4-6-17(16)15-31-22-12-11-20-24-25-21(27(20)26-22)13-14-23-32(28,29)19-9-7-18(30-2)8-10-19/h3-12,23H,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRSVJSHRLNJJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=C(C=C4)OC)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Ethyl-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2414417.png)




![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2414425.png)
![2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane](/img/structure/B2414429.png)
![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2414430.png)
